molecular formula C5H4BrCl2NO2S B1519817 5-Bromopyridine-3-sulfonyl chloride hydrochloride CAS No. 913836-25-6

5-Bromopyridine-3-sulfonyl chloride hydrochloride

Cat. No. B1519817
CAS RN: 913836-25-6
M. Wt: 292.97 g/mol
InChI Key: YDXZUVLGYGROKT-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 913836-25-6 . It has a molecular weight of 292.97 . The IUPAC name for this compound is 5-bromo-3-pyridinesulfonyl chloride hydrochloride .


Molecular Structure Analysis

The molecular formula of 5-Bromopyridine-3-sulfonyl chloride hydrochloride is C5H4BrCl2NO2S . The InChI code for this compound is 1S/C5H3BrClNO2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H;1H .

Scientific Research Applications

Organic Synthesis

5-Bromopyridine-3-sulfonyl chloride hydrochloride: is a valuable reagent in organic synthesis. It serves as a sulfonylating agent, introducing the sulfonyl group into organic molecules. This modification can significantly alter the chemical and physical properties of a compound, such as increasing its solubility or enhancing its metabolic stability .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize derivatives that may exhibit pharmacological activities. The bromine atom present in the molecule can undergo further cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug discovery and development .

Material Science

The compound’s ability to act as a linker molecule makes it useful in material science. It can be used to modify surfaces or create new polymers with specific characteristics, such as increased thermal stability or improved mechanical strength .

Analytical Chemistry

5-Bromopyridine-3-sulfonyl chloride hydrochloride: can be used as a derivatization agent in analytical chemistry. It can help in the detection and quantification of various biological and chemical substances by improving their chromatographic properties or detection sensitivity .

Chemical Synthesis

This compound is also employed in the synthesis of heterocyclic compounds, which are crucial in various chemical industries. Heterocycles are found in many natural products, dyes, and agrochemicals, making this application vital for synthetic chemists .

Chromatography

In chromatography, 5-Bromopyridine-3-sulfonyl chloride hydrochloride can be used to modify stationary phases. This modification can enhance the separation of compounds based on their affinity to the modified stationary phase .

Environmental Science

Researchers in environmental science use this compound to study degradation processes and the environmental fate of chemical substances. Its incorporation into other molecules can help trace the movement and transformation of pollutants in the environment .

Biochemistry

Finally, in biochemistry, 5-Bromopyridine-3-sulfonyl chloride hydrochloride can be used to modify peptides and proteins. This modification can help in understanding the structure-function relationships of biomolecules and in the development of bioconjugates for therapeutic use .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . More safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-bromopyridine-3-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXZUVLGYGROKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657147
Record name 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-3-sulfonyl chloride hydrochloride

CAS RN

913836-25-6
Record name 3-Pyridinesulfonyl chloride, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyridine-3-sulphonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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